molecular formula C12H15N5O2 B2616964 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034324-48-4

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2616964
CAS No.: 2034324-48-4
M. Wt: 261.285
InChI Key: MVOHEIWNFCNMSM-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique triazolopyrazine core

Mechanism of Action

Target of Action

The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide Similar compounds have shown activity against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target similar bacterial strains.

Mode of Action

The exact mode of action of This compound Similar compounds have shown antibacterial activities, suggesting that this compound might interact with bacterial cells to inhibit their growth .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their death .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown antibacterial activities, suggesting that this compound might cause cellular damage leading to bacterial death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine ring.

    Hydroxylation: Introduction of the hydroxyl group at the 8-position can be achieved through selective oxidation reactions.

    Methylation: The triazolopyrazine core is then methylated using methylating agents such as methyl iodide.

    Amidation: The final step involves the reaction of the methylated triazolopyrazine with cyclopentanecarboxylic acid or its derivatives under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 8-position can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazolopyrazine ring or the cyclopentanecarboxamide moiety.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the triazolopyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH₄ (Sodium borohydride).

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced triazolopyrazine derivatives.

    Substitution: Formation of various substituted triazolopyrazine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved stability or reactivity. Its applications could extend to the fields of electronics, coatings, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide
  • N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
  • N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-(trifluoromethyl)nicotinamide

Uniqueness

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide stands out due to its specific structural features, such as the cyclopentanecarboxamide moiety, which may confer unique biological or chemical properties. This uniqueness can be leveraged to develop specialized applications that similar compounds may not be able to achieve.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrazine core and a cyclopentanecarboxamide moiety. Its molecular formula is C16H18N4O2, with a molecular weight of approximately 298.35 g/mol. The presence of the hydroxyl group at the 8-position of the triazole ring enhances its pharmacological potential by increasing solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It acts as a dual inhibitor of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor growth and angiogenesis. By competing with natural ligands for binding to these receptors, the compound may inhibit their activity and thus affect tumor progression .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
CWR-22 (Prostate)2.5Cell cycle arrest in G1 phase
PC-3 (Prostate)2.5Induction of apoptosis
DU-145 (Prostate)6.5Apoptosis induction
HS-5 (Bone Marrow)25Minimal effect on cell cycle

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial effects against various bacterial strains. Its structural characteristics allow it to interact effectively with bacterial targets, leading to inhibition of bacterial growth .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Cyclization : The initial step involves the cyclization of suitable precursors to form the triazolopyrazine core.
  • Hydroxylation : Introduction of the hydroxyl group can be performed using oxidizing agents.
  • Formation of Carboxamide : The final step involves coupling the cyclopentanecarboxylic acid with the triazolopyrazine derivative.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1CyclizationStrong acids or bases
Step 2HydroxylationHydrogen peroxide
Step 3CouplingCyclopentanecarboxylic acid

Case Studies

Several studies have evaluated the biological activity of related compounds and their mechanisms:

  • Prostate Cancer Study : A study demonstrated that compounds similar to this compound significantly inhibited prostate cancer cell lines by inducing apoptosis and arresting cell cycle progression .
  • Antimicrobial Efficacy : Another research highlighted that derivatives exhibited moderate antimicrobial activity against various strains compared to standard antibiotics .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-11(8-3-1-2-4-8)14-7-9-15-16-10-12(19)13-5-6-17(9)10/h5-6,8H,1-4,7H2,(H,13,19)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOHEIWNFCNMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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